1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione
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Overview
Description
1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione is a chemical compound with the molecular formula C14H13F3O4S and a molecular weight of 334.31 g/mol . It is an intermediate in the synthesis of derivatives of isoxaflutole, a herbicide used for weed control . The compound is characterized by its light yellow color and solid form .
Preparation Methods
The synthesis of 1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione involves several steps. One common method includes the use of cyclopropyl ketones and sulfonyl chlorides under specific reaction conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve large-scale reactions using similar reagents but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including herbicidal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione involves its interaction with specific molecular targets. In the case of its herbicidal derivatives, the compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids in plants . This inhibition leads to the depletion of carotenoids, causing the plants to bleach and die.
Comparison with Similar Compounds
1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione can be compared with other similar compounds, such as:
Isoxaflutole: A herbicide that also inhibits HPPD and is used for weed control.
Mesotrione: Another HPPD inhibitor used as a herbicide.
Sulcotrione: Similar to isoxaflutole and mesotrione, it is used in agriculture for its herbicidal properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it a valuable intermediate in the synthesis of various derivatives.
Properties
IUPAC Name |
1-cyclopropyl-3-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]propane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3O4S/c1-22(20,21)13-6-9(14(15,16)17)4-5-10(13)12(19)7-11(18)8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKKCZZHKCPCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)CC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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